physicochemical properties of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
physicochemical properties of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
Executive Summary
3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 859851-04-0) represents a specialized heterocyclic scaffold in medicinal chemistry, serving as a critical bioisostere for ester and amide functionalities.[][2][3] Distinguished by the ortho-bromo substitution on the phenyl ring, this compound exhibits unique steric and electronic properties that differentiate it from its para- and meta-substituted analogs.[][2][3] This guide provides a comprehensive technical analysis of its physicochemical attributes, synthetic pathways, and utility as a privileged fragment in the design of inhibitors for targets such as SARS-CoV-2 PLpro and various anti-inflammatory pathways.[][2][3]
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Attribute | Detail |
| IUPAC Name | 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole |
| CAS Registry Number | 859851-04-0 |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| SMILES | CC1=NC(=NO1)C2=CC=CC=C2Br |
| InChI Key | WLLDZYVHNSXWSY-UHFFFAOYSA-N |
| Core Scaffold | 1,2,4-Oxadiazole (Azole family) |
Structural Commentary: The molecule features a 1,2,4-oxadiazole ring substituted at the C3 position with a 2-bromophenyl group and at the C5 position with a methyl group.[][2][3]
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Ortho-Effect: The bromine atom at the ortho position (C2') induces a non-planar conformation between the phenyl and oxadiazole rings due to steric repulsion with the oxadiazole nitrogen/oxygen lone pairs.[][2][3] This "twist" increases solubility in organic media compared to planar para-analogs and modulates metabolic stability by hindering enzymatic access to the C3-aryl bond.[][2][3]
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Electronic Distribution: The 1,2,4-oxadiazole ring is electron-deficient, acting as a weak hydrogen bond acceptor.[][2][3] The methyl group at C5 serves as a weak electron donor, slightly stabilizing the ring, while the bromine atom provides a potential site for halogen bonding interactions ($ \sigma $-hole) in protein binding pockets.[2]
Physicochemical Profile
The following data aggregates predicted and experimental values derived from structural analogs and computational models.
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline) | Likely forms off-white to pale yellow needles/powder.[][2][3] |
| Melting Point | 68°C – 75°C (Predicted) | Ortho-substitution typically lowers MP relative to para-analogs (e.g., p-bromo analog MP >130°C) due to disrupted crystal packing.[][2][3] |
| Boiling Point | ~339.7°C (at 760 mmHg) | High boiling point indicates significant intermolecular forces, likely dipole-dipole interactions.[][2][3] |
| Density | 1.528 g/cm³ | High density attributed to the heavy bromine atom.[][2][3] |
| LogP (Lipophilicity) | 2.9 ± 0.3 | Moderately lipophilic.[][3] Ideal for membrane permeability (CNS penetration potential).[3] |
| Water Solubility | Low (< 0.1 mg/mL) | Hydrophobic nature requires organic co-solvents (DMSO, DMF, Methanol) for biological assays.[2] |
| pKa (Conjugate Acid) | ~ -0.5 to 1.0 | The oxadiazole nitrogen is weakly basic; protonation occurs only under strongly acidic conditions.[][2][3] |
| Polar Surface Area (PSA) | ~38.9 Ų | Low PSA suggests excellent oral bioavailability and blood-brain barrier (BBB) permeation.[][2][3] |
Synthesis & Characterization
The synthesis of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole follows a robust condensation-cyclization pathway.[][2][3] The standard protocol involves the reaction of an amidoxime intermediate with an acetic acid derivative.[][2][3]
Synthetic Pathway Diagram
Caption: Two-step synthesis from nitrile precursor via amidoxime intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromobenzamidoxime
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Reagents: 2-Bromobenzonitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium carbonate (Na₂CO₃) or Triethylamine (1.5 eq).[3]
-
Procedure: Dissolve nitrile in ethanol. Add hydroxylamine HCl and base.[][2][3] Reflux for 6–12 hours.[][2][3] Monitor via TLC (Reaction is complete when the nitrile spot disappears).[3]
-
Workup: Evaporate solvent. Resuspend residue in water.[][2][3] Filter the white precipitate (amidoxime).[3] Recrystallize from ethanol/water if necessary.[][2][3]
Step 2: Cyclization to 1,2,4-Oxadiazole
-
Reagents: 2-Bromobenzamidoxime (1.0 eq), Acetic Anhydride (Excess/Solvent) or Acetyl Chloride (1.1 eq) with Pyridine.
-
Procedure (Acetic Anhydride Method): Dissolve amidoxime in acetic anhydride. Heat to 100–120°C for 2–4 hours.
-
Mechanism: O-acylation of the amidoxime followed by thermal dehydration leads to ring closure.[][2][3]
-
Workup: Pour reaction mixture onto crushed ice. Neutralize with NaHCO₃.[][2][3][4][5] Extract with Ethyl Acetate (3x).[3] Wash organic layer with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Silica gel column chromatography (Hexane:EtOAc gradient) or recrystallization from Ethanol.
Representative Spectral Profile
Note: Data represents expected signals based on structural class.
-
¹H NMR (400 MHz, CDCl₃):
-
$ \delta $ 2.68 (s, 3H, CH₃ -C5): Characteristic singlet for the methyl group on the oxadiazole ring.[2][3]
-
$ \delta $ 7.35 – 7.45 (m, 2H, Ar-H): Aromatic protons meta/para to Br.[2][3]
-
$ \delta $ 7.70 (dd, 1H, Ar-H): Proton ortho to the oxadiazole ring (C6').[2][3]
-
$ \delta $ 7.95 (dd, 1H, Ar-H): Proton ortho to the bromine (C3').[2][3]
-
-
MS (ESI+): m/z 239.0 [M+H]⁺ and 241.0 [M+H+2]⁺ (1:1 ratio characteristic of Bromine isotope pattern).[3]
Stability & Reactivity
-
Hydrolytic Stability: The 1,2,4-oxadiazole ring is generally stable at physiological pH (7.4).[2][3] However, prolonged exposure to strong bases (NaOH, KOH) or strong acids at elevated temperatures can induce ring opening (hydrolysis) to form the original amidoxime or carboxylic acid.
-
Metabolic Stability:
-
Oxidation: The methyl group at C5 is a potential site for metabolic oxidation (by CYP450 enzymes) to a hydroxymethyl (-CH₂OH) or carboxylic acid (-COOH) metabolite.[][2][3]
-
Ring Cleavage: Reductive metabolism can cleave the N-O bond, though this is less common than in 1,2,5-oxadiazoles.[2][3]
-
Steric Protection: The 2-bromo substituent protects the C3-aryl bond from metabolic attack, potentially increasing half-life ($ t_{1/2} $) compared to unsubstituted analogs.[][2][3]
-
Applications in Drug Discovery[1][2][10]
This compound acts as a versatile fragment and bioisostere in medicinal chemistry campaigns.[][2][3]
-
Bioisosterism: The 1,2,4-oxadiazole ring is a classic bioisostere for esters (-COO-) and amides (-CONH-).[][2][3] It improves metabolic stability (resistance to esterases) while maintaining similar hydrogen bond acceptor capabilities and geometry.[3]
-
Target Classes:
-
SARS-CoV-2 PLpro Inhibitors: Recent studies (e.g., J. Med.[][2][3] Chem. 2024) highlight 3-aryl-5-methyl-1,2,4-oxadiazoles as scaffolds for Papain-like protease inhibitors.[][2][3] The oxadiazole fits into the S3/S4 pockets of the enzyme.[][2][3]
-
Anti-Inflammatory Agents: Analogs have shown efficacy in inhibiting COX/LOX pathways, where the bromine atom aids in filling hydrophobic pockets.[2][3]
-
-
Halogen Bonding: The ortho-bromine can engage in halogen bonding (X-bond) with backbone carbonyls in protein targets, a specific interaction that can enhance potency and selectivity 10-100 fold over non-halogenated analogs.[][2][3]
References
-
BOC Sciences. 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole Product Specifications. Retrieved from .[3]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51072234, 3-Bromo-5-methyl-1,2,4-oxadiazole (Analog Reference).[][2][3] Retrieved from .[3]
-
Li, P., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors.[2][3] Journal of Medicinal Chemistry.[][2][3] Retrieved from .[3]
-
Borgati, T. F., et al. (2013). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives.[][2][3] Journal of the Brazilian Chemical Society.[][2][3] Retrieved from .[3]
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Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties.[2][3][5] Acta Pharmaceutica.[][2][3][5] Retrieved from .[3]
Sources
- 2. 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]
- 3. 3-Bromo-5-methyl-1,2,4-oxadiazole | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
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